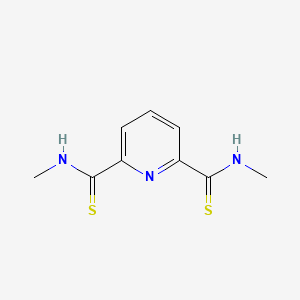
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide is a chemical compound with the molecular formula C9H11N3S2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Dimethylpyridine-2,6-dicarbothioamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride to form pyridine-2,6-dicarbonyl chloride. This intermediate is then reacted with dimethylamine to yield the desired compound. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of N2,N~6~-Dimethylpyridine-2,6-dicarbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N2,N~6~-Dimethylpyridine-2,6-dicarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its thioamide groups can interact with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~,N~6~-Dimethylpyridine-2,6-dicarboxamide
- N~2~,N~6~-Dimethylpyridine-2,6-diamine
- N~2~,N~6~-Dimethylpyridine-2,6-dicarboximidamide
Uniqueness
N~2~,N~6~-Dimethylpyridine-2,6-dicarbothioamide is unique due to its thioamide groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The presence of sulfur atoms in the thioamide groups allows for unique interactions with metal ions and biological macromolecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
39237-53-1 |
|---|---|
Molekularformel |
C9H11N3S2 |
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
2-N,6-N-dimethylpyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C9H11N3S2/c1-10-8(13)6-4-3-5-7(12-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14) |
InChI-Schlüssel |
FKQPREFUOAZFDC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)C1=NC(=CC=C1)C(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



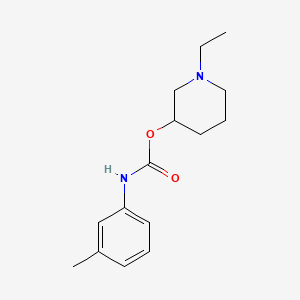
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)

![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
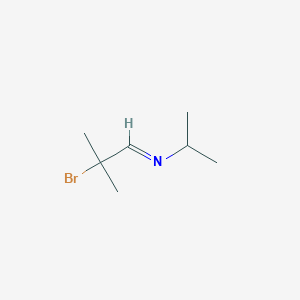
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
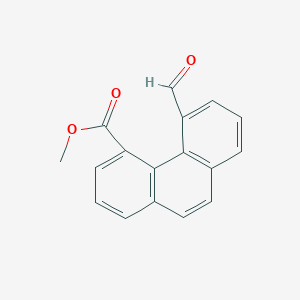

![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
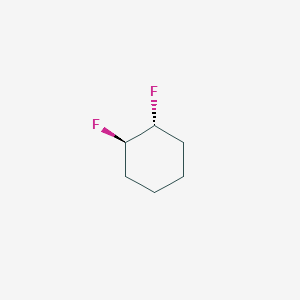

![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)

